

physical and chemical properties of 1,3-Bis(4-aminophenoxy)benzene

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Compound of Interest

Compound Name: 1,3-Bis(4-aminophenoxy)benzene

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An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-Bis(4-aminophenoxy)benzene** (TPE-R), a versatile aromatic ether diamine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a monomer and chemical intermediate. This document details its properties, experimental protocols for its synthesis and characterization, and its applications.

Core Chemical and Physical Properties

1,3-Bis(4-aminophenoxy)benzene is a solid compound, appearing as a white to light yellow or brown crystalline powder.^{[1][2][3]} It is a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides due to the flexible ether linkages it introduces into the polymer backbone.^{[2][4][5][6]}

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	2479-46-1	[1] [2] [3] [7]
Molecular Formula	C ₁₈ H ₁₆ N ₂ O ₂	[1] [3] [8]
Molecular Weight	292.34 g/mol	[1] [3]
Appearance	White to Brown Powder/Crystal	[1] [3] [7]
Melting Point	115-119 °C	[2]
Boiling Point	~434-487 °C (estimated)	[2] [9]
Solubility	Soluble in acetonitrile (may show faint turbidity)	[2] [10]
Purity	Typically >98.0% (by GC)	[3] [7]
Synonyms	Resorcinol Bis(4-aminophenyl) Ether; TPE-R; 4,4'-(1,3-Phenylenedioxy)dianiline	[1] [2] [3]

Spectroscopic and Analytical Data

The structural identity and purity of **1,3-Bis(4-aminophenoxy)benzene** are typically confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique	Key Observations and Characteristic Peaks	Source(s)
FTIR Spectroscopy	N-H stretch: Two bands characteristic of a primary amine (3400-3250 cm^{-1}). C-N stretch (aromatic): Strong band between 1335-1250 cm^{-1} . C-O-C stretch (ether): Characteristic absorption around 1250 cm^{-1} . N-H bend (primary amine): Present in the 1650-1580 cm^{-1} region.	[11][12]
^1H NMR Spectroscopy	Spectral data is available and confirms the aromatic proton environment and the amine protons.	[13]
^{13}C NMR Spectroscopy	Spectral data is available, providing detailed information on the carbon skeleton of the molecule.	[14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of **1,3-Bis(4-aminophenoxy)benzene**.

Synthesis Protocol: Two-Step Procedure

The most common synthesis route is a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[2][5]

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Intermediate)

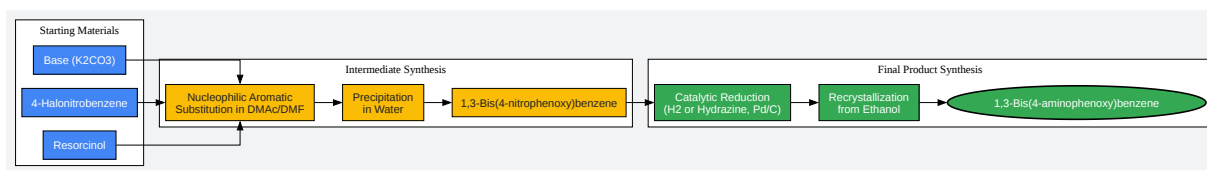
- Reactants: A mixture of resorcinol (1 equivalent), a 4-halonitrobenzene such as 4-fluoronitrobenzene or 4-chloronitrobenzene (2 equivalents), and a base like anhydrous

potassium carbonate (K_2CO_3) (2 equivalents) are used.[5]

- Solvent: A high-boiling polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF) is employed.[5][15]
- Procedure: a. Charge a round-bottom flask with the reactants and solvent under a nitrogen atmosphere. b. Heat the mixture (e.g., to 373 K) and stir for several hours (e.g., 20 hours). The reaction progress is often indicated by a color change to dark brown.[5] c. After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the dinitro-intermediate. d. Filter the resulting solid, wash thoroughly with water, and dry.

Step 2: Reduction to **1,3-Bis(4-aminophenoxy)benzene**

- Reactants: The dried 1,3-bis(4-nitrophenoxy)benzene intermediate is reduced.[2]
- Reducing Agent/Catalyst: A common method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine monohydrate.[2][5]
- Solvent: Ethanol or methanol is typically used as the solvent.[2][5]
- Procedure: a. Charge a flask with the dinitro-intermediate, solvent, and Pd/C catalyst. b. If using hydrogen gas, subject the mixture to a hydrogen atmosphere and stir at room temperature overnight.[2] c. If using hydrazine monohydrate, reflux the mixture for several hours (e.g., 16 hours).[5] d. After the reaction is complete, filter the mixture to remove the Pd/C catalyst. e. Evaporate the solvent under reduced pressure. f. Recrystallize the crude solid from a suitable solvent like ethanol to obtain the purified **1,3-Bis(4-aminophenoxy)benzene** product.[5]



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Caption: Synthesis workflow for **1,3-Bis(4-aminophenoxy)benzene**.

Characterization Protocols

FTIR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
- **Analysis:** Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
- **Interpretation:** Identify characteristic peaks for N-H (amine), C-O-C (ether), C-N (aromatic amine), and aromatic C-H bonds to confirm the structure.^{[11][12]}

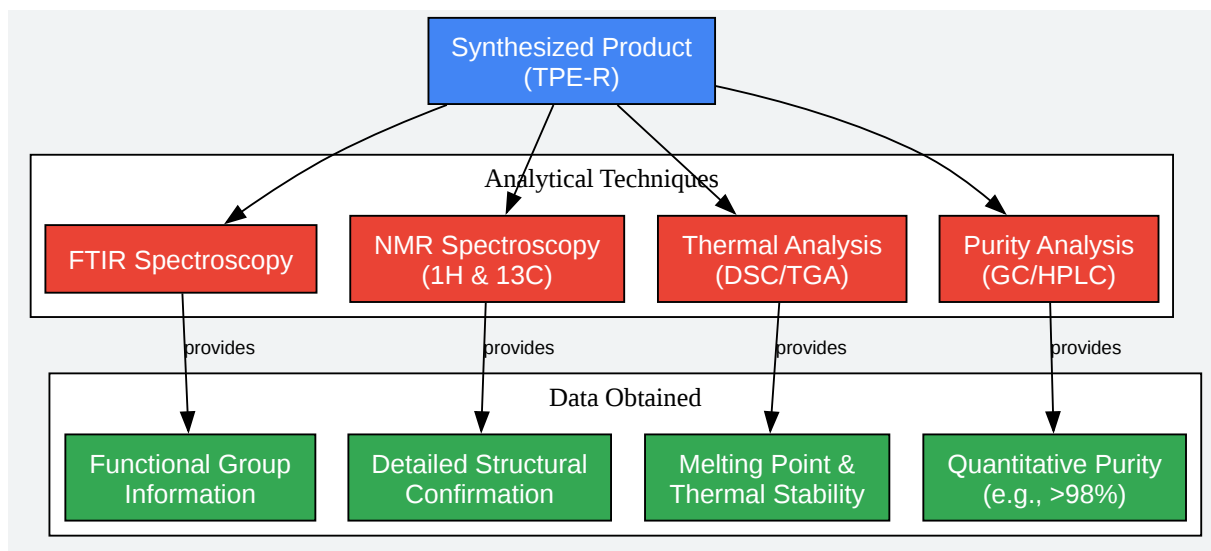
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.^[13]
- **Analysis:** Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

- Interpretation: Analyze chemical shifts, integration values, and splitting patterns to confirm the molecular structure and assess purity.

Thermal Analysis (DSC/TGA)

- Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum pan.
- Analysis:
 - For Differential Scanning Calorimetry (DSC), heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.
 - For Thermogravimetric Analysis (TGA), heat the sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) to evaluate its thermal stability and decomposition profile.



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Caption: Experimental workflow for the characterization of TPE-R.

Applications and Utility

1,3-Bis(4-aminophenoxy)benzene is a valuable diamine monomer primarily used in the field of polymer chemistry.

- **High-Performance Polymers:** It is a critical building block for synthesizing aramids, polyamides, and polyimides.^{[6][16][17]} The inclusion of flexible ether linkages (C-O-C) in the polymer backbone enhances solubility and processability without significantly compromising the excellent thermal stability of the resulting polymers.^{[5][6]}
- **Coordination Polymers:** As an aromatic ligand, TPE-R can be crystallized with various transition metals to create coordination polymers, which have shown potential for use in sensing applications, such as the detection of nitroaromatic compounds.^[2]
- **Copolymerization:** It is often used in copolymerization to modify the properties of existing polymers, such as improving the processability of rigid-rod polymers.^[17]

Safety and Handling

Proper handling of **1,3-Bis(4-aminophenoxy)benzene** is essential due to its potential hazards.

Table 3: Hazard and Safety Information

Category	Description	Source(s)
Acute Toxicity	Harmful if swallowed.	
Sensitization	May cause an allergic skin reaction.	
Carcinogenicity	May cause cancer.	
Environmental Hazard	Very toxic to aquatic life with long-lasting effects.	
Storage	Keep in a cool, dark, and dry place under an inert atmosphere.	[2][10]
Incompatibilities	Avoid strong oxidizing agents.	[10]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a fume hood.

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